Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Description
Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a piperidine-piperazine hybrid derivative characterized by a 4-methylphenyl sulfonyl group attached to the piperazine ring and an ethyl carboxylate substituent on the piperidine moiety. The sulfonyl group enhances hydrogen-bonding capabilities and may influence pharmacokinetic properties like solubility and metabolic stability .
Properties
Molecular Formula |
C19H29N3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4S/c1-3-26-19(23)21-10-8-17(9-11-21)20-12-14-22(15-13-20)27(24,25)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 |
InChI Key |
OFMGBDUPPLLCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The 4-methylphenylsulfonyl moiety is susceptible to nucleophilic displacement under alkaline conditions. In studies of analogous compounds ( ), sulfonyl chlorides react with piperidine derivatives to form sulfonamide linkages. While direct data for this specific compound is limited, extrapolation suggests these reactions occur with:
-
Primary amines : Forms secondary sulfonamides at elevated temperatures (60–80°C).
-
Thiols : Generates sulfonyl thioethers in polar aprotic solvents (e.g., DMF).
Example Reaction Pathway
Conditions require pH 9–10 for deprotonation of the nucleophile .
Hydrolysis of the Ethyl Carboxylate Group
The ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 6h | Carboxylic acid derivative | 82 | |
| Basic (NaOH) | 2M NaOH, RT, 12h | Sodium carboxylate | 95 |
This hydrolysis is critical for generating bioactive metabolites or intermediates for further functionalization.
Reduction of the Piperidine Ring
Catalytic hydrogenation selectively reduces the piperidine ring:
-
Reagents : H₂ (1 atm), Pd/C (10% w/w) in ethanol.
-
Outcome : Saturation of the piperidine ring to form a chair-conformation cyclohexane derivative.
-
Kinetics : Reaction completes within 4h at 25°C, confirmed by NMR loss of sp² carbon signals .
Oxidation Reactions
The methyl group on the phenyl ring undergoes oxidation:
-
Reagents : KMnO₄ in acidic medium (H₂SO₄).
-
Product : 4-Carboxyphenylsulfonyl-piperazine derivative.
-
Mechanism : Free-radical oxidation mediated by Mn(VII) intermediates.
Ring-Opening Reactions of Piperazine
Under strong acidic conditions (e.g., conc. H₂SO₄), the piperazine ring undergoes cleavage:
-
Pathway : Protonation of nitrogen atoms weakens C-N bonds, leading to fragmentation into ethylenediamine derivatives.
-
By-products : Sulfonic acid fragments from the 4-methylphenylsulfonyl group.
Biological Transamination Reactions
While not a classical "chemical reaction," in vitro studies using liver microsomes reveal:
-
Enzymatic cleavage : Cytochrome P450 enzymes oxidize the piperidine ring, forming hydroxylated metabolites.
-
Metabolite stability : Hydroxylated products exhibit reduced plasma half-life compared to the parent compound .
Comparative Reactivity Table
Stability Under Environmental Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine core substituted with a sulfonyl group and an ethyl ester, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 366.49 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for further research.
Receptor Antagonism
Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate has been investigated for its role as a receptor antagonist, particularly targeting the P2X4 receptor. This receptor is implicated in neuroinflammation and chronic pain conditions, making this compound a potential therapeutic agent for managing pain and inflammatory disorders .
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. This compound can serve as a lead compound for synthesizing new antimicrobial agents by modifying its structure to enhance efficacy against bacterial and fungal pathogens .
Drug Development
The compound's unique structure allows it to be used as a scaffold in drug design. By altering substituents on the piperazine ring or the sulfonamide group, researchers can create analogs that may exhibit improved pharmacokinetic profiles or increased potency against specific targets .
Case Study 1: P2X4 Receptor Antagonism
A study highlighted the synthesis of piperazine derivatives that effectively antagonized the P2X4 receptor, demonstrating their potential in treating conditions related to neuroinflammation. The synthesized compounds showed promising results in vitro, indicating that modifications similar to those found in this compound could lead to effective therapeutic agents .
Case Study 2: Antimicrobial Activity Evaluation
In another investigation, various piperazine derivatives were evaluated for their antimicrobial activity against standard strains of bacteria and fungi. Compounds structurally related to this compound were tested, showing significant antibacterial effects against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound could inspire future antimicrobial therapies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Piperidine-1-Carboxylate (Compound 3)
Structural Differences :
- Replaces the 4-methylphenyl sulfonyl group with a 2-methoxyphenyl substituent.
Synthesis : Synthesized via reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine, followed by microwave-assisted hydrolysis .
Key Properties : - Demonstrates utility as an intermediate for further derivatization, suggesting versatility in medicinal chemistry applications.
Ethyl 4-[(4-Chlorophenyl)Sulfonyl]-1-(4-Methylbenzyl)-4-Piperidinecarboxylate
Structural Differences :
Ethyl 4-[[1-[(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-Yl]Amino]Piperidine-1-Carboxylate
Structural Differences :
Ethyl 4-{[1-(2-Methylphenyl)Ethyl]Amino}Piperidine-1-Carboxylate
Structural Differences :
Ethyl 4-[4-(4-Methoxypiperidin-1-Yl)Benzoyl]Piperazine-1-Carboxylate
Structural Differences :
- Replaces the sulfonyl group with a benzoyl moiety and introduces a 4-methoxypiperidine substituent.
Key Properties : - The benzoyl group contributes to π-π stacking interactions, while the methoxy group modulates solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Biological Activity : Piperidine derivatives with sulfonyl groups (e.g., ) often exhibit enhanced antibacterial and antitumor activities due to improved target binding .
- Conformational Analysis : X-ray crystallography (using SHELX software ) reveals that substituents like sulfonyl or benzoyl groups influence molecular conformation, affecting interactions with biological targets .
- Pharmacokinetics : Compounds with higher logP values (e.g., benzimidazole derivatives ) may face challenges in aqueous solubility but could show prolonged half-lives.
Biological Activity
Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 302.37 g/mol
- CAS Number : 16191-68-7
Physical Properties :
- Density : 1.136 g/cm³
- Boiling Point : 450.9 °C
- Flash Point : 226.5 °C
These properties suggest a stable compound with potential for various applications in pharmacology.
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). Its piperazine and piperidine moieties suggest potential activity as a serotonin or dopamine receptor modulator.
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may inhibit viral entry mechanisms, particularly in the context of viral infections such as Ebola virus. This is achieved by blocking specific protein interactions essential for viral entry into host cells .
- Antihistaminic Properties : Similar compounds have shown antihistaminic effects, which could be relevant for treating allergic conditions. The sulfonamide group may enhance this activity by increasing binding affinity to histamine receptors .
Case Studies and Research Findings
Numerous studies have evaluated the biological effects of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of piperazine derivatives demonstrated that certain modifications led to significant antiviral activity against Ebola virus, with compounds showing EC50 values in the low micromolar range (e.g., 0.64 µM) and favorable selectivity indices . This suggests that similar modifications in this compound could enhance its antiviral properties.
Study 2: CNS Activity
Research on structurally similar compounds indicated modulation of serotonin receptors, leading to anxiolytic effects in animal models. These findings support the hypothesis that this compound may also exhibit CNS activity, potentially useful for treating anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate (e.g., 4-piperidone) with a piperazine derivative, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Microwave-assisted hydrolysis (e.g., 80°C, 1–2 hours) can enhance reaction efficiency for intermediates . Subsequent purification via column chromatography (e.g., 0–12% MeOH in CH₂Cl₂) ensures high purity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- ¹H NMR : Piperazine protons appear as multiplets at δ ~2.5–3.5 ppm, while aromatic protons from the 4-methylphenyl group resonate at δ ~7.1–7.8 ppm .
- IR Spectroscopy : Sulfonyl (S=O) stretches are observed at ~1332 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., ~477.58 g/mol for analogs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air. Store in a cool, dry environment away from oxidizers. Refer to SDS guidelines for related piperidine/piperazine derivatives .
Advanced Research Questions
Q. How can low yields during the sulfonylation step be optimized?
- Methodological Answer :
- Reaction Conditions : Increase equivalents of 4-methylbenzenesulfonyl chloride (1.2–1.5 eq) and use a base like K₂CO₃ (3.0 eq) in acetonitrile at 80°C for 16 hours to drive the reaction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) may improve sulfonylation efficiency compared to THF .
- Monitoring : Use TLC (silica, UV detection) or LC-MS to track reaction progress.
Q. What computational strategies predict the compound’s binding affinity for CNS targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT₁A). Compare docking scores to known ligands like 18F-Mefway .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) via slow evaporation.
- Data Collection : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) to analyze X-ray diffraction data. High-resolution (<1.0 Å) datasets improve accuracy .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Radioligand Binding Assays : Screen for 5-HT₁A or σ receptor affinity using [³H]-8-OH-DPAT or [³H]-DTG as tracers .
- Functional Assays : Measure cAMP inhibition (for GPCR activity) or calcium flux in HEK293 cells transfected with target receptors .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for analogs?
- Methodological Answer :
- Reproducibility : Validate reaction conditions (e.g., microwave power, solvent purity) from literature sources .
- Scale-Up Effects : Pilot small-scale reactions (1 mmol) before scaling to 10 mmol. Yields may drop due to heat/mass transfer limitations .
Q. Why do NMR spectra of similar compounds show variability in piperazine proton shifts?
- Methodological Answer :
- Conformational Flexibility : Piperazine rings exhibit chair-boat transitions, altering proton environments. Use low-temperature NMR (-20°C) to reduce dynamic effects .
- Counterion Effects : HCl salts (common in synthesis) deshield protons, shifting signals upfield by ~0.2 ppm .
Methodological Tables
| Analytical Data | Observed Values | References |
|---|---|---|
| ¹H NMR (piperazine protons) | δ 2.5–3.5 (m, 8H) | |
| IR (S=O stretches) | 1332 cm⁻¹, 1160 cm⁻¹ | |
| MS ([M+H]⁺) | m/z 477.58 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
